

# AV-412 Free Base: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AV-412, also known as MP-412, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] As a second-generation kinase inhibitor, AV-412 has demonstrated significant anti-tumor activity in preclinical models, including those resistant to first-generation EGFR inhibitors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **AV-412 free base**, focusing on its mechanism of action, pharmacodynamics, and key experimental data.

## **Chemical Properties**



| Property          | Value                                                                             |
|-------------------|-----------------------------------------------------------------------------------|
| Synonyms          | MP-412                                                                            |
| CAS Number        | 451492-95-8[3]                                                                    |
| Molecular Formula | C27H28CIFN6O[4]                                                                   |
| Molecular Weight  | 507.0 g/mol                                                                       |
| Appearance        | Light yellow to green yellow solid[5]                                             |
| Purity            | ≥98%[6]                                                                           |
| SMILES            | O=C(C=C)NC1=CC2=C(N=CN=C2NC3=CC(CI)<br>=C(F)C=C3)C=C1C#CC(C)<br>(C)N4CCN(C)CC4[5] |

#### **Mechanism of Action**

AV-412 exerts its therapeutic effects by competitively binding to the ATP-binding site within the kinase domain of both EGFR and ErbB2. This binding inhibits the autophosphorylation of these receptors, a critical step in their activation.[2] The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by AV-412 are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

By simultaneously targeting both EGFR and ErbB2, AV-412 offers a broader spectrum of activity compared to inhibitors that target a single receptor. This dual inhibition is particularly relevant in cancers where both receptors are overexpressed or where heterodimerization of EGFR and ErbB2 drives tumor progression.

## **Pharmacodynamics**

The pharmacodynamic effects of AV-412 have been extensively characterized through in vitro and in vivo studies.

## **In Vitro Activity**



AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms of EGFR, including those that confer resistance to first-generation inhibitors like gefitinib and erlotinib. It is also a potent inhibitor of ErbB2.

Table 1: In Vitro Inhibitory Activity of AV-412

| Target                              | Assay Type                       | IC50 (nM) | Reference |
|-------------------------------------|----------------------------------|-----------|-----------|
| EGFR (wild-type)                    | Enzyme Assay                     | 0.75      | [3][5]    |
| EGFR (L858R mutant)                 | Enzyme Assay                     | 0.5       | [3][5]    |
| EGFR (T790M mutant)                 | Enzyme Assay                     | 0.79      | [3][5]    |
| EGFR (L858R/T790M double mutant)    | Enzyme Assay                     | 2.3       | [3][5]    |
| ErbB2 (HER2)                        | Enzyme Assay                     | 19        | [3][5]    |
| EGFR Autophosphorylation            | Cell-based Assay<br>(A431 cells) | 43        | [2][3][5] |
| ErbB2<br>Autophosphorylation        | Cell-based Assay                 | 282       | [2][3][5] |
| EGF-dependent Cell<br>Proliferation | Cell-based Assay<br>(A431 cells) | 100       | [2][3][5] |

AV-412 has also shown potent anti-proliferative activity against a panel of cancer cell lines with varying levels of EGFR and ErbB2 expression.

## **In Vivo Activity**

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AV-412 in inhibiting tumor growth.

Table 2: In Vivo Anti-tumor Efficacy of AV-412



| Xenograft Model                                   | Dosing          | Outcome                      | Reference |
|---------------------------------------------------|-----------------|------------------------------|-----------|
| A431 (EGFR overexpressing)                        | 10 and 30 mg/kg | Reduced tumor growth         | [6]       |
| BT-474 (ErbB2 overexpressing)                     | 30 mg/kg        | Reduced tumor growth         | [6]       |
| KPL-4 (ErbB2 overexpressing, gefitinib-resistant) | Not specified   | Significant antitumor effect | [3][5]    |

# **Signaling Pathway Diagrams**

The following diagrams illustrate the key signaling pathways targeted by AV-412.





Click to download full resolution via product page

Caption: EGFR and ErbB2 Signaling Pathways and Inhibition by AV-412.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the pharmacology of AV-412.

#### In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This assay determines the concentration of AV-412 required to inhibit the enzymatic activity of EGFR and ErbB2 by 50% (IC50).

#### Materials:

- Recombinant human EGFR and ErbB2 kinase domains
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- AV-412 free base, serially diluted
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates

#### Protocol:

- Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.
- Add serial dilutions of AV-412 or vehicle control (DMSO) to the wells of a 384-well plate.
- · Add the reaction mixture to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.
- Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AV-412 Datasheet DC Chemicals [dcchemicals.com]
- 2. Pharmacological characterization of MP-412 (AV-412), a dual epidermal growth factor receptor and ErbB2 tyrosine kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [AV-412 Free Base: A Technical Pharmacology Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245388#av-412-free-base-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com